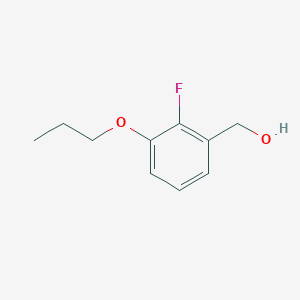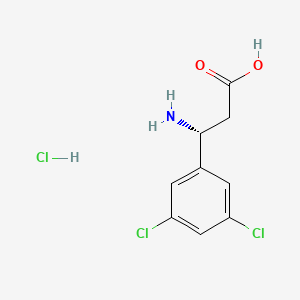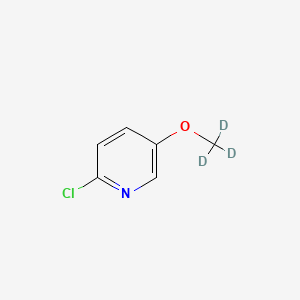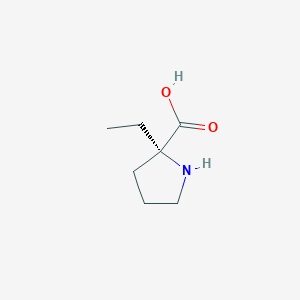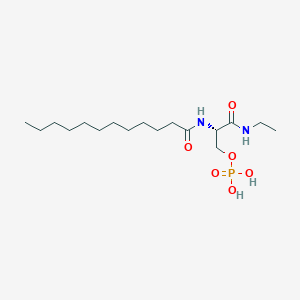
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a propan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine typically involves the reaction of 2,6-dimethylpyridine with a suitable amine precursor. One common method involves the use of reductive amination, where 2,6-dimethylpyridine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-amine
- 2-(Pyrimidin-2-yl)propan-2-amine
- 2-(2,6-Dimethylpyridin-3-yl)ethanamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 6 positions can enhance its stability and reduce steric hindrance, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-6-9(8(2)12-7)10(3,4)11/h5-6H,11H2,1-4H3 |
Clave InChI |
QBAYGVLCESTLEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(C)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


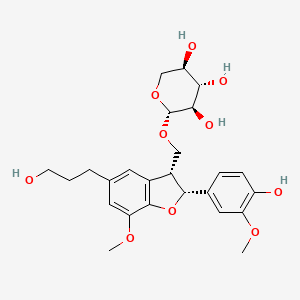

![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
